N-3-Thienylglycine
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Overview
Description
N-3-Thienylglycine is a compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom this compound is characterized by the presence of a glycine moiety attached to the thiophene ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-3-Thienylglycine typically involves the reaction of thiophene derivatives with glycine or its derivatives. One common method is the condensation reaction between thiophene-3-carboxaldehyde and glycine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-3-Thienylglycine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the glycine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrothiophene derivatives .
Scientific Research Applications
N-3-Thienylglycine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-3-Thienylglycine involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. Additionally, this compound can affect cellular signaling pathways, leading to changes in gene expression and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with a carboxylic acid group at the second position.
Thiophene-3-acetic acid: Similar to N-3-Thienylglycine but with an acetic acid moiety instead of glycine.
Thiophene-3-carboxamide: Contains a carboxamide group at the third position of the thiophene ring.
Uniqueness
This compound is unique due to the presence of the glycine moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and contributes to its potential therapeutic applications .
Properties
CAS No. |
94138-90-6 |
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Molecular Formula |
C6H7NO2S |
Molecular Weight |
157.19 g/mol |
IUPAC Name |
2-(thiophen-3-ylamino)acetic acid |
InChI |
InChI=1S/C6H7NO2S/c8-6(9)3-7-5-1-2-10-4-5/h1-2,4,7H,3H2,(H,8,9) |
InChI Key |
VJQOUHZVZWHSNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1NCC(=O)O |
Origin of Product |
United States |
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